Tinlorafenib: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
Tinlorafenib: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinlorafenib, also known as PF-07284890 or ARRY-461, is a potent and selective small-molecule inhibitor of BRAF kinase, particularly targeting the V600 mutations.[1][2] Developed to address the significant challenge of brain metastases in BRAF-mutant cancers, Tinlorafenib is characterized by its high brain penetrance.[1][3] This attribute allows it to cross the blood-brain barrier, a critical feature for treating central nervous system (CNS) malignancies.[2][3] The discovery of Tinlorafenib represents a significant advancement in the field of targeted cancer therapy, offering a potential treatment for both primary and metastatic brain tumors harboring BRAF mutations.
Mechanism of Action: Targeting the MAPK/ERK Pathway
Tinlorafenib exerts its therapeutic effect by inhibiting the BRAF protein, a key component of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathway.[2] In many cancers, particularly melanoma, mutations in the BRAF gene, most commonly the V600E mutation, lead to constitutive activation of this pathway, promoting uncontrolled cell proliferation and survival.[3]
Tinlorafenib selectively binds to and inhibits the activity of mutated BRAF, thereby blocking downstream signaling to MEK and ERK.[2][4] This inhibition of ERK phosphorylation ultimately leads to a decrease in tumor cell proliferation.[4]
Synthesis Pathway
The synthesis of Tinlorafenib involves a multi-step process culminating in the coupling of two key intermediates: a quinazolinone derivative and a sulfonamide moiety. The general synthetic strategy is outlined below.
Quantitative Data
The following table summarizes the in vitro potency of Tinlorafenib against various kinases and cell lines.
| Target/Cell Line | IC50 (nM) | Reference |
| BRAF (wild-type) | 5.8 | [4] |
| CRAF | 4.1 | [4] |
| BRAF V600E | 4.25 | [4][5] |
| BRAF V600K | 2.7 | [4][5] |
| BRAF V600E/K mutant melanoma cells | 18-38 | [4] |
Experimental Protocols
BRAF Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of Tinlorafenib against BRAF kinase.
Materials:
-
Recombinant human BRAF (V600E) enzyme
-
MEK1 (inactive) as substrate
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
Tinlorafenib (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of Tinlorafenib in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add the diluted Tinlorafenib or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the BRAF V600E enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of MEK1 substrate and ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each Tinlorafenib concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of Tinlorafenib on the viability of BRAF-mutant cancer cells.
Materials:
-
BRAF V600E mutant melanoma cell line (e.g., A375)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Tinlorafenib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed the A375 cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of Tinlorafenib in the complete cell culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of Tinlorafenib. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value.
Conclusion
Tinlorafenib is a promising, brain-penetrant BRAF inhibitor with potent activity against BRAF V600 mutations. Its ability to cross the blood-brain barrier addresses a critical unmet need in the treatment of patients with BRAF-mutant brain tumors and metastases. The detailed understanding of its mechanism of action, synthesis, and biological activity provides a solid foundation for its further clinical development and potential application in oncology. The experimental protocols provided herein offer a framework for researchers to further investigate the properties of Tinlorafenib and similar targeted therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Scaffold hopping and optimisation of 3’,4’-dihydroxyphenyl- containing thienopyrimidinones: synthesis of quinazolinone derivatives as novel allosteric inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0211578A2 - N-fluoro-N-perfluoromethyl sulfonamides - Google Patents [patents.google.com]
- 4. US9840468B1 - Methods for the preparation of 6-aminoisoquinoline - Google Patents [patents.google.com]
- 5. 6-amino-3,5-dimethylquinazolin-4(3H)-one [m.chemicalbook.com]
